N-propyl-3-(trifluoromethyl)aniline
Overview
Description
N-propyl-3-(trifluoromethyl)aniline is a compound that belongs to the class of organic chemicals known as anilines, which are derivatives of ammonia wherein one or more hydrogen atoms are replaced by phenyl groups. This particular compound features a trifluoromethyl group, which is known for its ability to influence the physical and chemical properties of molecules, often enhancing their metabolic stability and bioavailability .
Synthesis Analysis
The synthesis of trifluoromethyl anilines can be achieved through various methods. One approach involves the use of N-trifluoromethylsuccinimide (NTFS) as a trifluoromethylation reagent, which has been applied to the direct trifluoromethylation of free aniline, yielding trifluoromethyl products with good yields . Another method includes the synthesis of N,N-bis(trifluoromethyl)anilines through dediazotation reactions of aryldiazoniumbis(trifluoromethyl)imides in the presence of CuI salts . Additionally, visible-light-promoted radical C-H trifluoromethylation has been developed using Togni reagent, providing an economical route to trifluoromethylated anilines .
Molecular Structure Analysis
The molecular structure of anilines can be complex, with the trifluoromethyl group influencing the overall conformation. For instance, the molecular structure of N-benzylidene-aniline, a related compound, has been studied using gas electron diffraction and molecular mechanics calculations, revealing that the phenyl ring bonded to the carbon end of the C=N bond is coplanar with this bond . While this does not directly describe N-propyl-3-(trifluoromethyl)aniline, it provides insight into the structural considerations of aniline derivatives.
Chemical Reactions Analysis
Trifluoromethyl anilines participate in various chemical reactions. For example, they can undergo metalation with lithium reagents, which is a key step for structural elaboration, allowing for further functionalization . They can also react with phenyliodine(III) bis(trifluoroacetate) to introduce a hydroxy group at the para position or to achieve N-iodophenylation of N-arylamides . The anionically activated trifluoromethyl group has been used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines .
Physical and Chemical Properties Analysis
The presence of the trifluoromethyl group in anilines significantly affects their physical and chemical properties. This group is known for its electron-withdrawing nature, which can impact the acidity of adjacent hydrogens and the reactivity of the molecule. The trifluoromethyl group also contributes to the lipophilicity and metabolic stability of the compound, making it a valuable substituent in medicinal chemistry .
Scientific Research Applications
Synthesis of Fluorine-Containing Molecules
N-propyl-3-(trifluoromethyl)aniline serves as a valuable building block in the synthesis of various fluorine-containing molecules and heterocyclic compounds. A study has shown the successful transformation of these anilines into valuable fluorine-containing molecules using visible-light-induced radical trifluoromethylation. This process provides an economical and powerful route to trifluoromethylated anilines, highlighting its significance in organic synthesis (Xie et al., 2014).
Trifluoromethylation of Free Anilines
N-trifluoromethylsuccinimide (NTFS) has been utilized for the direct trifluoromethylation of free aniline. This methodology offers a new solution for C-H trifluoromethylation of free anilines, showcasing the potential of N-propyl-3-(trifluoromethyl)aniline in facilitating such chemical transformations. The practicality of this protocol is further underscored by its application in the synthesis of pharmaceuticals, such as the antiasthmatic drug Mabuterol (Liu et al., 2023).
Synthesis of Isoxazoles and Triazines
N-propyl-3-(trifluoromethyl)aniline has been used in novel one-pot preparations of isoxazoles and 1,3,5-triazines. This process involves the reaction of dianions derived from oximes with trifluoromethyl-substituted anilines, demonstrating the compound's versatility in synthesizing complex molecular structures (Strekowski et al., 1995).
Role in C-H Imidation and Dehydrogenative Cross-Coupling
The compound has been identified as a suitable monodentate transient directing group for processes such as Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes and Pd-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes. These processes enable the efficient synthesis of complex molecular structures, including quinazoline and fused isoindolinone scaffolds, further underscoring the compound's utility in advanced organic synthesis (Wu et al., 2021), (Wang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-propyl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7,14H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTKCLQCPGRXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606567 | |
Record name | N-Propyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-3-(trifluoromethyl)aniline | |
CAS RN |
887590-37-6 | |
Record name | N-Propyl-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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